molecular formula C13H12N2O2 B2571863 N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide CAS No. 2179444-44-9

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide

Cat. No.: B2571863
CAS No.: 2179444-44-9
M. Wt: 228.251
InChI Key: YGPSKLDBCWCJOS-UHFFFAOYSA-N
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Description

N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide: is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.251. This compound belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions . The reaction conditions often include the use of catalysts such as BF3·Et2O and solvents like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties .

Medicine: In medicinal chemistry, it is explored for its potential therapeutic applications, particularly in the development of new drugs .

Industry: In the industrial sector, this compound is used in the synthesis of various chemical products and intermediates .

Mechanism of Action

The mechanism of action of N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness: N-(2-Cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide is unique due to its specific structural features, such as the cyclopropyl group and the benzoxazole ring, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

N-(2-cyclopropyl-1,3-benzoxazol-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-12(16)14-9-5-6-10-11(7-9)17-13(15-10)8-3-4-8/h2,5-8H,1,3-4H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPSKLDBCWCJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=C(O2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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